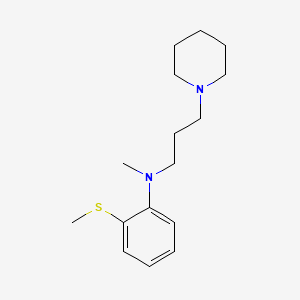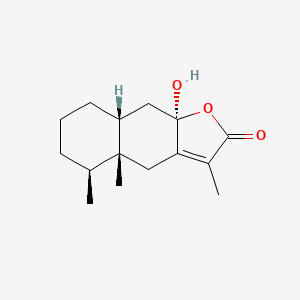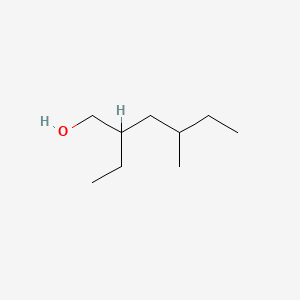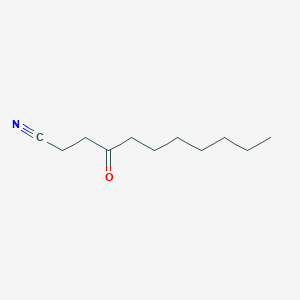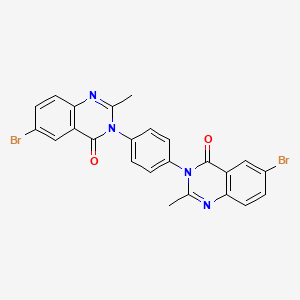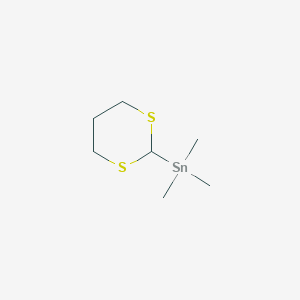
(1,3-Dithian-2-yl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dithian-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C7H14S2Sn. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to carbon. This compound is particularly interesting due to its unique structure, which includes a dithiane ring and a trimethylstannane group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: (1,3-Dithian-2-yl)(trimethyl)stannane can be synthesized through the reaction of 1,3-propanedithiol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the dithiane ring is oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted stannanes
科学研究应用
(1,3-Dithian-2-yl)(trimethyl)stannane has several applications in scientific research:
作用机制
The mechanism of action of (1,3-Dithian-2-yl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and addition . The dithiane ring can also undergo ring-opening reactions, leading to the formation of new chemical entities .
相似化合物的比较
(1,3-Dithian-2-yl)trimethylsilane: Similar in structure but contains silicon instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains a tributylstannane group instead of a trimethylstannane group.
Uniqueness: (1,3-Dithian-2-yl)(trimethyl)stannane is unique due to its combination of a dithiane ring and a trimethylstannane group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where both the dithiane and stannane functionalities are required .
属性
CAS 编号 |
68971-93-7 |
|---|---|
分子式 |
C7H16S2Sn |
分子量 |
283.0 g/mol |
IUPAC 名称 |
1,3-dithian-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H7S2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h4H,1-3H2;3*1H3; |
InChI 键 |
PPESXDBFLXNSOR-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1SCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


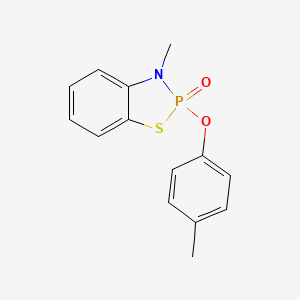
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
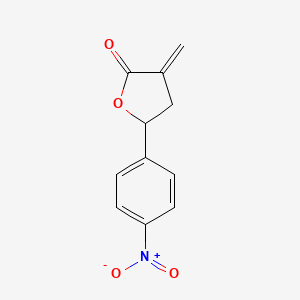
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
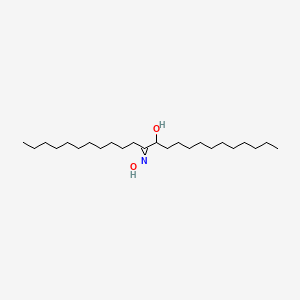
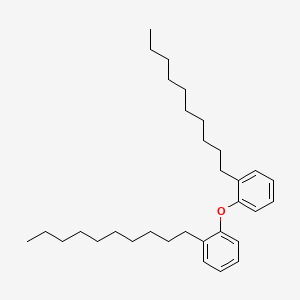
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
